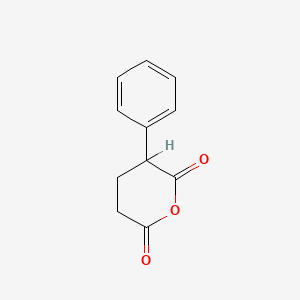

2-Phenylglutaric anhydride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65629. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-phenyloxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPRNSAYSSEIGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC(=O)C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871001 | |

| Record name | 3-Phenyloxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2959-96-8 | |

| Record name | 2-Phenylglutaric anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2959-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylglutaric anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002959968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2959-96-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyloxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylglutaric anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenylglutaric Anhydride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-Phenylglutaric anhydride. The information is curated for professionals in research and development, with a focus on data presentation, experimental protocols, and molecular visualization to support laboratory work and drug discovery initiatives.

Core Chemical Properties

This compound, also known by its systematic name dihydro-3-phenyl-2H-pyran-2,6(3H)-dione, is a cyclic anhydride derivative of glutaric acid.[1][2] It is a key intermediate in various organic syntheses, including the preparation of modified amino acids for peptide-based therapeutics.[3] The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₀O₃ | [1][2][3][4] |

| Molecular Weight | 190.19 g/mol | [1][2][3] |

| CAS Number | 2959-96-8 | [1][2][3] |

| Appearance | White to light beige crystalline powder | [3] |

| Melting Point | 95-99 °C | [3][4] |

| Boiling Point | 218 °C at 13 mmHg | [3][4] |

| Solubility | Slightly soluble in chloroform and methanol. | [3] |

| EINECS Number | 220-991-5 | [3] |

Molecular Structure and Conformation

The structural integrity of this compound is central to its reactivity and function. While experimental crystallographic data from sources like the Cambridge Crystallographic Data Centre (CCDC) is not publicly available, computational modeling provides valuable insights into its three-dimensional structure.

A detailed structural analysis, including precise bond lengths and angles, would require dedicated crystallographic studies. However, a representative 2D structure and a 3D conformational model can be visualized.

Due to the chiral center at the C2 position, this compound exists as a racemic mixture of (R)- and (S)-enantiomers. The conformation of the six-membered anhydride ring is likely a distorted boat or chair form to accommodate the planar phenyl group and minimize steric hindrance.

Experimental Protocols

Synthesis of this compound

A well-established method for the synthesis of this compound involves the hydrolysis and subsequent cyclization of α-phenyl-α-carbethoxyglutaronitrile.[5]

Materials:

-

α-phenyl-α-carbethoxyglutaronitrile

-

Hydrochloric acid (concentrated)

-

Acetic acid

-

Ether

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Acetic anhydride

Procedure:

-

A mixture of α-phenyl-α-carbethoxyglutaronitrile (0.20 mole), 225 ml of concentrated hydrochloric acid, and 50 ml of acetic acid is refluxed for 10 hours.[5]

-

After cooling, the solution is diluted with 300 ml of water and extracted five times with 100 ml portions of a 1:1 ether-ethyl acetate solution.[5]

-

The combined organic extracts are washed with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate.[5]

-

The solvent is removed by distillation, and 50 ml of acetic anhydride is added to the residue. The mixture is then refluxed for 1 hour.[5]

-

Excess acetic anhydride is removed by distillation at atmospheric pressure.[5]

-

The crude product is purified by vacuum distillation to yield this compound.[5]

Reactivity and Chemical Behavior

As a cyclic anhydride, this compound is a reactive electrophile susceptible to nucleophilic attack. The two carbonyl groups enhance the electrophilicity of the carbonyl carbons. Common reactions involve the opening of the anhydride ring by nucleophiles such as water, alcohols, and amines to form the corresponding dicarboxylic acid, monoester, or monoamide derivatives, respectively.

This reactivity is harnessed in various synthetic applications, notably in peptide synthesis. It serves as a precursor for creating modified amino acids that can be incorporated into peptide chains to modulate the pharmacological properties of peptide-based drugs, such as GLP-1R and GIPR modulators.[3]

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the aliphatic protons of the glutaric anhydride ring, typically in the range of 2.0-3.5 ppm. The phenyl protons would appear as a multiplet in the aromatic region, around 7.2-7.5 ppm.

¹³C NMR: The carbon NMR spectrum would be characterized by two distinct carbonyl carbon signals in the range of 165-175 ppm. The aliphatic carbons would resonate between 20-50 ppm, and the phenyl carbons would appear in the 125-140 ppm region.

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the anhydride functional group. This compound is expected to exhibit two characteristic carbonyl stretching bands due to symmetric and asymmetric stretching, typically appearing around 1820 cm⁻¹ and 1750 cm⁻¹.[6]

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound would likely show a molecular ion peak at m/z 190. Fragmentation patterns would involve the loss of CO and CO₂, and cleavage of the anhydride ring. A prominent peak corresponding to the formation of an acylium ion is also expected.[6]

Applications in Drug Development

The primary documented application of this compound in drug development is its use as a building block for the synthesis of modified amino acids. These non-natural amino acids are then incorporated into peptides to develop modulators of G-protein coupled receptors like the Glucagon-Like Peptide-1 Receptor (GLP-1R) and the Gastric Inhibitory Polypeptide Receptor (GIPR).[3] These receptors are significant targets in the treatment of type 2 diabetes and obesity. The introduction of the phenylglutaric moiety can influence the peptide's conformation, stability, and receptor binding affinity.

Conclusion

This compound is a valuable reagent in organic synthesis with established applications in the development of therapeutic peptides. This guide has summarized its core chemical properties, provided a detailed synthesis protocol, and outlined its expected structural and spectroscopic features. While a full experimental characterization of its solid-state structure is pending, the available data provides a strong foundation for its use in research and drug discovery. Further investigation into its biological activities and applications in other therapeutic areas is warranted.

References

Synthesis of 2-Phenylglutaric Anhydride from 2-Phenylglutaric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-phenylglutaric anhydride from 2-phenylglutaric acid. It includes detailed experimental protocols for the established method using acetic anhydride, discusses alternative synthetic strategies, and explores the significant applications of the target molecule in medicinal chemistry, particularly in the synthesis of immunomodulatory drugs.

Introduction

This compound is a cyclic dicarboxylic anhydride that serves as a valuable building block in organic synthesis. Its reactivity makes it a key intermediate in the preparation of a variety of more complex molecules. For drug development professionals, the glutarimide moiety, readily accessible from this compound, is of particular interest as it forms the core structure of several important therapeutic agents, including thalidomide and its analogs like lenalidomide and pomalidomide. These immunomodulatory drugs are crucial in the treatment of various cancers and inflammatory diseases. This guide offers detailed methodologies for the synthesis of this compound, providing researchers with the necessary information to produce this important intermediate.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from 2-phenylglutaric acid using the well-established acetic anhydride method.[1]

| Parameter | Value | Reference |

| Reactants | ||

| 2-Phenylglutaric Acid | 1.0 equivalent | --INVALID-LINK-- |

| Acetic Anhydride | ~2.5 equivalents (volume) | --INVALID-LINK-- |

| Reaction Conditions | ||

| Temperature | Gentle reflux | --INVALID-LINK-- |

| Reaction Time | 1 hour | --INVALID-LINK-- |

| Product Information | ||

| Yield | 82-86% | --INVALID-LINK-- |

| Melting Point | 90-94 °C (crude), 95-99 °C (recrystallized) | --INVALID-LINK-- |

| Boiling Point | 178-188 °C at 0.5-1 mm Hg | --INVALID-LINK-- |

| Purification | ||

| Method | Distillation under reduced pressure, Recrystallization | --INVALID-LINK-- |

| Recrystallization Solvent | Ethyl acetate and hexane (or petroleum ether) | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound. The primary and most well-documented method using acetic anhydride is described in detail. Alternative methods employing other dehydrating agents are also discussed, providing a broader synthetic scope.

Method 1: Dehydration using Acetic Anhydride

This is a robust and high-yielding method for the preparation of this compound.[1]

Materials:

-

2-Phenylglutaric acid

-

Acetic anhydride

-

Ethyl acetate

-

Hexane or petroleum ether

-

Anhydrous magnesium sulfate or sodium sulfate

-

Saturated sodium chloride solution

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Distillation apparatus (including a Vigreux column)

-

Vacuum pump

-

Separatory funnel

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Preparation of 2-Phenylglutaric Acid (if starting from a precursor): A common precursor is α-phenyl-α-carbethoxyglutaronitrile. This can be hydrolyzed by heating under reflux with a mixture of hydrochloric acid and acetic acid for several hours. The resulting 2-phenylglutaric acid is then extracted with an organic solvent.[1]

-

Dehydration to the Anhydride:

-

In a round-bottom flask, place the crude or purified 2-phenylglutaric acid.

-

Add a sufficient volume of acetic anhydride (approximately 2.5 ml per gram of acid is a general guideline, though the original procedure uses a larger excess).[1]

-

Fit the flask with a reflux condenser and heat the mixture under gentle reflux for 1 hour.[1]

-

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool.

-

Remove the excess acetic anhydride by distillation at atmospheric pressure.

-

The residue, which is the crude this compound, is then distilled under reduced pressure. A short Vigreux column is recommended. The product is typically collected at 178-188 °C at a pressure of 0.5-1 mm Hg.[1] It is important to avoid prolonged heating or higher pressures during distillation, as this can lead to decomposition of the product.[1]

-

The distilled product, a light-yellow or cream-colored solid, is often pure enough for many applications.

-

-

Recrystallization (Optional):

-

For a colorless product, the anhydride can be recrystallized.

-

Dissolve the crude product in hot ethyl acetate (approximately 2 ml per gram of anhydride).

-

Slowly add an equal volume of hexane or petroleum ether to the hot solution.

-

Allow the solution to cool. Once crystallization begins, add an additional volume of hexane (2 ml per gram of anhydride).

-

Cool the mixture thoroughly in an ice bath to maximize crystal formation.

-

Collect the crystalline product by filtration, wash with cold hexane, and dry under vacuum.[1]

-

Alternative Dehydrating Agents

While acetic anhydride is the most common reagent for this transformation, other dehydrating agents can also be employed. These may be advantageous in specific situations, for example, when milder conditions are required or to avoid the need to remove a large excess of acetic anhydride.

-

Trifluoroacetic Anhydride (TFAA): TFAA is a more reactive dehydrating agent than acetic anhydride and can often effect cyclization at lower temperatures and shorter reaction times. However, it is also more corrosive and moisture-sensitive. A general procedure would involve treating the dicarboxylic acid with a slight excess of TFAA in an inert solvent like dichloromethane at or below room temperature.

-

Dicyclohexylcarbodiimide (DCC): DCC is a powerful dehydrating agent commonly used in peptide synthesis and for the formation of esters and anhydrides.[2] The reaction is typically carried out in a non-polar aprotic solvent such as dichloromethane or carbon tetrachloride at room temperature.[2] A key advantage of this method is the formation of a solid byproduct, dicyclohexylurea (DCU), which can be easily removed by filtration. A general protocol would involve dissolving the 2-phenylglutaric acid in the chosen solvent, adding one equivalent of DCC, and stirring at room temperature until the reaction is complete.

Applications in Drug Development

The glutarimide ring system is a privileged scaffold in medicinal chemistry, most notably in the development of immunomodulatory drugs. This compound is a direct precursor to the 3-phenyl-piperidine-2,6-dione core of these important therapeutics.

Synthesis of Thalidomide Analogs

Thalidomide, initially used as a sedative, was later discovered to have potent anti-angiogenic and immunomodulatory properties. This has led to the development of a new generation of more potent and safer analogs, including lenalidomide and pomalidomide, which are cornerstones in the treatment of multiple myeloma and other hematological malignancies.

The synthesis of these analogs often involves the condensation of a substituted phthalic anhydride or a related precursor with a derivative of 3-aminopiperidine-2,6-dione. This latter component can be synthesized from 2-phenylglutaric acid via the corresponding anhydride.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the general synthetic workflow and the relationship of this compound to the synthesis of immunomodulatory drugs.

References

Spectroscopic Profile of 2-Phenylglutaric Anhydride: A Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectroscopic properties of key chemical intermediates is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for 2-phenylglutaric anhydride, a valuable building block in organic synthesis.

This document presents a comprehensive summary of the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring such data are also provided, alongside a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound.

| ¹H NMR Data | |

| Chemical Shift (δ) ppm | Assignment |

| 7.20 - 7.40 (m, 5H) | Aromatic protons (C₆H₅) |

| 3.65 (m, 1H) | Methine proton (CH-Ph) |

| 2.70 - 2.90 (m, 2H) | Methylene protons (CH₂) |

| 2.40 - 2.60 (m, 2H) | Methylene protons (CH₂) |

| ¹³C NMR Data | |

| Chemical Shift (δ) ppm | Assignment |

| 171.5 | Carbonyl carbon (C=O) |

| 170.8 | Carbonyl carbon (C=O) |

| 137.9 | Aromatic quaternary carbon |

| 129.2 | Aromatic CH |

| 128.5 | Aromatic CH |

| 127.8 | Aromatic CH |

| 45.1 | Methine carbon (CH-Ph) |

| 32.7 | Methylene carbon (CH₂) |

| 28.9 | Methylene carbon (CH₂) |

| Infrared (IR) Spectroscopy Data | |

| Wavenumber (cm⁻¹) | Assignment |

| 1815 (s) | C=O stretch (anhydride) |

| 1765 (s) | C=O stretch (anhydride) |

| 3030 (w) | Aromatic C-H stretch |

| 2950 (w) | Aliphatic C-H stretch |

| 1230 (s) | C-O stretch |

| Mass Spectrometry (MS) Data | |

| m/z | Assignment |

| 190 | [M]⁺ (Molecular ion) |

| 146 | [M - CO₂]⁺ |

| 118 | [M - CO₂ - CO]⁺ |

| 104 | [C₈H₈]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound

A common method for the synthesis of this compound involves the dehydration of 2-phenylglutaric acid. In a typical procedure, 2-phenylglutaric acid is refluxed with an excess of a dehydrating agent, such as acetic anhydride, for several hours. The excess acetic anhydride and acetic acid byproduct are then removed by distillation under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate and hexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the acquisition of NMR spectra, a sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), at a concentration of approximately 10-20 mg/mL.

-

¹H NMR Spectroscopy: A standard proton NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer. Data is typically collected with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is recorded on the same instrument. A larger number of scans is usually required compared to ¹H NMR to obtain a spectrum with adequate signal intensity. Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

Mass spectral data is typically acquired using an electron ionization (EI) source. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected. The NIST WebBook provides a mass spectrum for α-phenylglutaric anhydride, which can be used as a reference.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Solubility and stability of 2-Phenylglutaric anhydride in common lab solvents

An In-depth Technical Guide to the Solubility and Stability of 2-Phenylglutaric Anhydride in Common Laboratory Solvents

Introduction

This compound (CAS No: 2959-96-8) is a cyclic anhydride derivative of glutaric acid, utilized as a reagent and building block in organic synthesis.[1][2] Its utility in preparative chromatography and as a phase-transfer reagent highlights the importance of understanding its behavior in various solvent systems.[1] This technical guide provides a comprehensive overview of the solubility and stability of this compound in common laboratory solvents, intended for researchers, chemists, and professionals in drug development. While specific quantitative data is limited in publicly available literature, this document consolidates known qualitative data, discusses stability considerations based on chemical principles, and provides detailed experimental protocols for determining these properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₃ | [1][3] |

| Molecular Weight | 190.19 g/mol | [1] |

| Appearance | White to Off-White Solid | [4][5] |

| Melting Point | 95-99 °C | [5][6] |

| Boiling Point | 218 °C at 13 mmHg | [5][6] |

| Storage Conditions | Refrigerator, under inert atmosphere | [4][6] |

Solubility Profile

The principle of "like dissolves like" is fundamental to predicting the solubility of this compound. As a moderately polar molecule containing both a nonpolar phenyl ring and a polar anhydride group, its solubility varies across different solvent classes.

Qualitative Solubility Data

Directly reported solubility data is sparse. The following table summarizes available qualitative information and provides predicted solubility based on solvent properties.

| Solvent | Solvent Class | Polarity | Reported/Predicted Solubility |

| Chloroform (CHCl₃) | Halogenated | Polar Aprotic | Slightly Soluble[4][5][6] |

| Methanol (CH₃OH) | Polar Protic | Polar Protic | Slightly Soluble[4][5][6] |

| Water (H₂O) | Polar Protic | Polar Protic | Low solubility[1] |

| Acetone (C₃H₆O) | Ketone | Polar Aprotic | Predicted: Soluble |

| Ethyl Acetate (C₄H₈O₂) | Ester | Polar Aprotic | Predicted: Soluble[2] |

| Dichloromethane (CH₂Cl₂) | Halogenated | Polar Aprotic | Predicted: Soluble |

| Tetrahydrofuran (THF) | Ether | Polar Aprotic | Predicted: Soluble |

| Acetonitrile (CH₃CN) | Nitrile | Polar Aprotic | Predicted: Soluble |

| Ethanol (C₂H₅OH) | Polar Protic | Polar Protic | Predicted: Sparingly Soluble |

| Hexane (C₆H₁₄) | Nonpolar | Nonpolar | Predicted: Insoluble[2] |

| Toluene (C₇H₈) | Aromatic | Nonpolar | Predicted: Sparingly Soluble |

Note: Recrystallization procedures suggest solubility in hot ethyl acetate and subsequent precipitation upon addition of hexane, confirming the predictions.[2]

Stability Profile

The primary stability concern for this compound, like other cyclic anhydrides, is its susceptibility to hydrolysis. The anhydride ring is electrophilic and can be attacked by nucleophiles, leading to ring-opening.

Degradation Pathways

-

Hydrolysis : In the presence of water, this compound will hydrolyze to form 2-phenylglutaric acid. This reaction can be catalyzed by both acids and bases and is temperature-dependent.[7][8][9] Keeping the compound in a dry, inert atmosphere is crucial for storage.[4][6]

-

Alcoholysis : In alcohol-based solvents (e.g., methanol, ethanol), the anhydride can undergo alcoholysis to yield a monoester of 2-phenylglutaric acid.[7]

-

Aminolysis : Reaction with primary or secondary amines will lead to the formation of the corresponding amic acid.[7]

The general mechanism for nucleophilic acyl substitution, such as hydrolysis, is a key consideration for its stability.

Caption: General hydrolysis pathway of this compound.

Experimental Protocols

For precise quantitative analysis, the following experimental protocols are recommended.

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[10]

1. Materials:

-

This compound

-

Selected solvents (e.g., acetone, ethyl acetate, methanol)

-

Scintillation vials with screw caps

-

Temperature-controlled orbital shaker

-

Syringe filters (0.22 µm, solvent-compatible)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other validated quantification method.

2. Procedure:

-

Preparation : Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. The presence of undissolved solid is essential.

-

Equilibration : Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium (typically 24-72 hours).[10] A preliminary study can determine the optimal time.

-

Phase Separation : After equilibration, let the vials stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.[10] Centrifugation at the same temperature can accelerate this step.

-

Sampling : Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.[10]

-

Filtration : Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This removes any microscopic solid particles.[10]

-

Quantification : Dilute the filtered solution gravimetrically with a suitable solvent and determine the concentration of this compound using a pre-validated HPLC method.

-

Calculation : Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the concentration and dilution factor.

Protocol 2: Assessment of Solution Stability

This protocol outlines a method to assess the stability of this compound in a given solvent over time.

1. Materials:

-

Stock solution of this compound in the solvent of interest.

-

Temperature-controlled storage chambers (e.g., incubators, refrigerators).

-

HPLC system.

-

Vials.

2. Procedure:

-

Preparation : Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

Initial Analysis (T=0) : Immediately analyze an aliquot of the freshly prepared solution by HPLC to determine the initial concentration and purity.

-

Incubation : Dispense aliquots of the stock solution into multiple vials, seal them, and store them at different controlled temperature conditions (e.g., 4 °C, 25 °C, 40 °C).

-

Time-Point Analysis : At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove a vial from each temperature condition.

-

Quantification : Analyze the samples by HPLC. Monitor for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products (e.g., 2-phenylglutaric acid).

-

Data Analysis : Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Workflow Visualization

The logical flow for a comprehensive solubility and stability study is outlined below.

Caption: Experimental workflow for determining solubility and stability.

Conclusion

While quantitative solubility and stability data for this compound are not extensively published, this guide provides a framework for understanding its behavior in common laboratory solvents. It is sparingly soluble in polar protic solvents like methanol and has low solubility in water, with predicted higher solubility in polar aprotic solvents such as acetone and ethyl acetate.[1][4][5][6] The primary stability concern is its susceptibility to hydrolysis, which can be mitigated by storing the compound under anhydrous and inert conditions.[4][6] For researchers requiring precise data, the detailed experimental protocols provided herein offer robust methodologies for the accurate determination of both solubility and stability, crucial for its effective application in synthesis and drug development.

References

- 1. This compound | 2959-96-8 | CAA95996 [biosynth.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. α-Phenylglutaric anhydride [webbook.nist.gov]

- 4. This compound CAS#: 2959-96-8 [m.chemicalbook.com]

- 5. This compound | 2959-96-8 [amp.chemicalbook.com]

- 6. Cas 2959-96-8,this compound | lookchem [lookchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide on the Thermal Decomposition of 2-Phenylglutaric Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the anticipated thermal decomposition of 2-phenylglutaric anhydride. Due to a lack of specific experimental data on this compound, this document leverages established principles of organic chemistry and draws analogies from the thermal behavior of structurally related cyclic anhydrides and aromatic carboxylic acids. It outlines potential decomposition pathways, expected products, and generalized experimental protocols for empirical investigation. This guide is intended to serve as a foundational resource for researchers initiating studies on the thermal stability and degradation of this compound and its derivatives.

Introduction

This compound is a cyclic dicarboxylic anhydride with a molecular formula of C₁₁H₁₀O₃.[1] It serves as a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and polymers. Understanding its thermal stability and decomposition pathways is crucial for its application in processes requiring elevated temperatures, such as melt polymerization, and for ensuring the stability of resulting products. Thermal decomposition, or thermolysis, is the breakdown of a chemical compound by heat, leading to the formation of smaller, more volatile molecules. The specific products and mechanisms of this process are dictated by the compound's molecular structure and the reaction conditions.

Predicted Thermal Decomposition Pathways

Based on the thermal decomposition of other cyclic anhydrides and related compounds, several potential pathways for this compound can be postulated. The primary decomposition routes are expected to involve decarboxylation and fragmentation of the anhydride ring.

Decarboxylation

One of the most common thermal decomposition pathways for cyclic anhydrides is the loss of carbon dioxide (CO₂).[2] In the case of this compound, this could proceed through a concerted or stepwise mechanism to yield various unsaturated hydrocarbon products. The presence of the phenyl group may influence the stability of intermediates and thus the preferred reaction pathway.

Keten Formation

The pyrolysis of carboxylic acid anhydrides is known to produce ketenes and carboxylic acids. While this is more typical for acyclic anhydrides, a similar fragmentation of the cyclic structure of this compound could occur, leading to the formation of a ketene-acid intermediate. This intermediate would be highly reactive and likely undergo further decomposition.

Radical Pathways

At higher temperatures, homolytic cleavage of C-C or C-O bonds can lead to the formation of radical intermediates. The pyrolysis of aromatic carboxylic acids has been shown to involve anhydride intermediates that can decompose to form aryl radicals.[3] For this compound, this could lead to a complex mixture of products arising from radical recombination and rearrangement reactions.

The following diagram illustrates a potential logical relationship between the starting material and its expected primary decomposition products.

Anticipated Decomposition Products and Quantitative Analysis

Without specific experimental data, the exact composition and yields of the thermal decomposition products of this compound can only be predicted. The table below summarizes the likely products based on the proposed decomposition pathways. The quantitative data presented is hypothetical and should be replaced with empirical results once available.

| Potential Decomposition Product | Predicted Formation Pathway | Hypothetical Yield (%) | Analytical Method for Quantification |

| Carbon Dioxide (CO₂) | Decarboxylation | 40-60 | Pyrolysis-GC-MS, TGA-MS |

| Styrene | Decarboxylation, Rearrangement | 10-20 | Pyrolysis-GC-MS |

| Phenyl-substituted alkenes | Decarboxylation, Fragmentation | 5-15 | Pyrolysis-GC-MS |

| Benzoic Acid | Fragmentation, Rearrangement | 5-10 | Pyrolysis-GC-MS with derivatization |

| Benzene | Radical Cleavage, Decarboxylation | <5 | Pyrolysis-GC-MS |

| Toluene | Radical Cleavage, Rearrangement | <5 | Pyrolysis-GC-MS |

| Polyaromatic Hydrocarbons (PAHs) | Secondary Reactions at High Temp. | Variable | Pyrolysis-GC-MS |

Experimental Protocols for Studying Thermal Decomposition

To empirically determine the thermal decomposition products and kinetics of this compound, a combination of thermoanalytical and spectrometric techniques is recommended.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

This technique provides quantitative information on the mass loss of a sample as a function of temperature, while simultaneously identifying the evolved gaseous products.

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of TGA and Differential Scanning Calorimetry (DSC) measurements, coupled to a mass spectrometer.[4][5]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Perform the analysis under an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 50 mL/min to study pyrolysis, and under an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen) to study thermo-oxidative decomposition.

-

MS Parameters: Set the mass spectrometer to scan a mass-to-charge ratio (m/z) range of 10-300 to detect potential fragments.

-

-

Data Analysis: The TGA curve will indicate the onset and completion temperatures of decomposition, as well as the percentage of mass loss. The DSC curve will show endothermic or exothermic events associated with decomposition. The MS data will identify the evolved gases at different temperatures.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This is a powerful technique for separating and identifying the complex mixture of volatile and semi-volatile products formed during pyrolysis.[6][7]

-

Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount (0.1-1 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: Perform experiments at a range of temperatures (e.g., 300 °C, 500 °C, and 700 °C) to investigate the temperature-dependent product distribution.[8]

-

Atmosphere: Use an inert atmosphere like helium.

-

-

GC-MS Conditions:

-

GC Column: Use a capillary column suitable for separating aromatic and polar compounds (e.g., a DB-5ms or equivalent).

-

Temperature Program: Start with a low initial temperature (e.g., 40 °C) and ramp up to a high final temperature (e.g., 300 °C) to elute all products.

-

MS Detection: Acquire mass spectra in full scan mode to identify unknown compounds by comparing their spectra with a library (e.g., NIST).

-

-

Data Analysis: Identify the individual peaks in the chromatogram based on their mass spectra and retention times.[9] Quantify the products using appropriate calibration standards.

The following diagram illustrates a generalized workflow for the experimental investigation of the thermal decomposition of this compound.

Conclusion

This technical guide has outlined the predicted thermal decomposition pathways and products of this compound based on established chemical principles and analogies to related compounds. The primary decomposition routes are expected to be decarboxylation and ring-opening reactions, leading to a variety of smaller molecules. Detailed experimental investigation using techniques such as TGA-MS and Pyrolysis-GC-MS is essential to confirm these predictions and to obtain quantitative data. The provided experimental protocols offer a starting point for researchers in academia and industry to systematically study the thermal behavior of this important synthetic intermediate. A thorough understanding of its thermal stability is paramount for its safe and effective use in various applications, including drug development and materials science.

References

- 1. α-Phenylglutaric anhydride [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. osti.gov [osti.gov]

- 4. azom.com [azom.com]

- 5. iitk.ac.in [iitk.ac.in]

- 6. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 7. Advanced Py-GCMS Systems for Precise Analysis | SHIMADZU [shimadzu.com]

- 8. Testing Flight-like Pyrolysis Gas Chromatography-Mass Spectrometry as Performed by the Mars Organic Molecule Analyzer Onboard the ExoMars 2020 Rover on Oxia Planum Analog Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scienceready.com.au [scienceready.com.au]

Navigating the Nuances of a Key Pharmaceutical Intermediate: A Technical Guide to 2-Phenylglutaric Anhydride

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Moisture Sensitivity and Proper Handling of 2-Phenylglutaric Anhydride.

This in-depth guide addresses the critical aspects of handling this compound, a vital building block in pharmaceutical synthesis. Due to its inherent moisture sensitivity, improper handling can lead to degradation, impacting reaction yields, impurity profiles, and the overall integrity of drug development programs. This document provides a detailed overview of its properties, the mechanism of its hydrolysis, recommended handling and storage procedures, and analytical methods for purity assessment.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and use.

| Property | Value | Reference |

| CAS Number | 2959-96-8 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₀O₃ | [1][2][3][4] |

| Molecular Weight | 190.20 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 95-99 °C (lit.) | [3] |

| Boiling Point | 218 °C at 13 mmHg (lit.) | [3] |

| Solubility | Slightly soluble in chloroform and methanol |

Moisture Sensitivity and Hydrolysis

As a cyclic acid anhydride, this compound is susceptible to hydrolysis upon contact with water. This reaction cleaves the anhydride ring to form 2-phenylglutaric acid, the corresponding dicarboxylic acid.

References

The Synthetic Versatility of 2-Phenylglutaric Anhydride: A Gateway to Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Phenylglutaric anhydride, a cyclic dicarboxylic anhydride, serves as a versatile building block in organic synthesis, offering a gateway to a diverse array of downstream products with significant potential in medicinal chemistry and materials science. Its reactivity, centered around the anhydride functional group, allows for the facile introduction of the 2-phenylglutaric moiety into various molecular scaffolds. This technical guide provides a comprehensive overview of the key reactions of this compound, detailing the synthesis of promising downstream products, including N-substituted 2-phenylglutarimides and esters. The guide is intended to be a valuable resource for researchers and professionals in drug development and related fields, offering detailed experimental protocols, quantitative data, and visualizations of reaction pathways.

Core Reactions and Downstream Products

The primary reactions of this compound involve nucleophilic acyl substitution at one of its carbonyl carbons. This reactivity allows for the synthesis of a range of derivatives, most notably amides, imides, and esters.

Synthesis of N-Substituted 2-Phenylglutarimides

The reaction of this compound with primary amines is a cornerstone of its synthetic utility, leading to the formation of N-substituted 2-phenylglutarimides. These compounds are of particular interest due to their structural similarity to known bioactive molecules, including anticonvulsants and immunomodulators. The reaction typically proceeds in two steps: initial ring-opening of the anhydride by the amine to form a 2-phenylglutaramic acid intermediate, followed by cyclization to the corresponding imide, often facilitated by heat or a dehydrating agent.

Potential Biological Activities:

-

Anticonvulsant Activity: Derivatives of glutarimide have shown promise as anticonvulsant agents. The mechanism of action for many anticonvulsants involves the modulation of voltage-gated ion channels (such as sodium and calcium channels) or the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA).[1][2][3][4] N-substituted 2-phenylglutarimides represent a class of compounds that warrant investigation for their potential to interact with these neurological targets. Structure-activity relationship (SAR) studies on related compounds, such as 2-benzylglutarimides, have demonstrated that substitutions on the phenyl ring can significantly influence anticonvulsant efficacy.[5]

-

TNF-α Inhibition: Certain glutarimide-containing compounds, most notably thalidomide and its analogs (lenalidomide, pomalidomide), are potent inhibitors of Tumor Necrosis Factor-alpha (TNF-α) production.[6][7][8] TNF-α is a pro-inflammatory cytokine implicated in a variety of inflammatory diseases. The mechanism of TNF-α inhibition by these molecules often involves binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors.[6] Given this precedent, N-substituted 2-phenylglutarimides could be explored as potential modulators of TNF-α signaling.

Synthesis of 2-Phenylglutaric Acid Esters

The reaction of this compound with alcohols or phenols in the presence of an acid or base catalyst yields the corresponding mono-esters of 2-phenylglutaric acid. These ester derivatives can serve as valuable intermediates for further functionalization or as bioactive compounds themselves. The esterification of phenols, in particular, can lead to compounds with potential antioxidant or other pharmacological properties.[9][10]

Other Potential Downstream Products

-

Amides of 2-Phenylglutaric Acid: Ring-opening of the anhydride with ammonia or secondary amines will yield the corresponding amides or diamides of 2-phenylglutaric acid. These compounds can be valuable as enzyme inhibitors. For instance, amide derivatives of 3-phenylglutaric acid have been investigated as potent soluble epoxide hydrolase (sEH) inhibitors.[11]

-

Derivatives of 2-Phenyl-Gamma-Aminobutyric Acid (GABA): Hydrolysis of this compound yields 2-phenylglutaric acid. Subsequent chemical transformations, such as the Curtius, Hofmann, or Schmidt rearrangement, could potentially lead to the synthesis of 2-phenyl-GABA, an analog of the inhibitory neurotransmitter GABA. Phenibut (β-phenyl-GABA) is a known neuropsychotropic drug with anxiolytic and nootropic effects, acting as a GABA-mimetic.[12][13]

Experimental Protocols

Synthesis of this compound

A detailed and reliable procedure for the synthesis of the starting material, α-phenylglutaric anhydride, is available from Organic Syntheses.[14] The synthesis involves the hydrolysis of α-phenyl-α-carbethoxyglutaronitrile followed by cyclization of the resulting α-phenylglutaric acid using acetic anhydride.

Materials:

-

α-phenyl-α-carbethoxyglutaronitrile

-

Hydrochloric acid (sp. gr. 1.19)

-

Acetic acid

-

Ether-ethyl acetate (1:1)

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Acetic anhydride

Procedure:

-

A mixture of α-phenyl-α-carbethoxyglutaronitrile (0.20 mole), 225 mL of hydrochloric acid, and 50 mL of acetic acid is heated under reflux for 10 hours.[14]

-

After cooling, the solution is diluted with 300 mL of water and extracted five times with 100-mL portions of ether-ethyl acetate (1:1).[14]

-

The combined organic extracts are washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate.[14]

-

The solvents are removed by distillation, and 50 mL of acetic anhydride is added to the residue.[14]

-

The solution is heated under gentle reflux for 1 hour.[14]

-

Excess acetic anhydride is removed by distillation at atmospheric pressure.[14]

-

The residue is distilled under reduced pressure to yield α-phenylglutaric anhydride.[14]

Quantitative Data:

| Parameter | Value | Reference |

|---|---|---|

| Yield | 82–86% | [14] |

| Melting Point | 90–94 °C (crude) | [14] |

| Boiling Point | 178–188 °C / 0.5–1 mm |[14] |

General Procedure for the Synthesis of N-Substituted 2-Phenylglutarimides

The following is a general procedure adapted from the synthesis of related N-substituted glutarimides.[15][16]

Materials:

-

This compound

-

Substituted aniline (or other primary amine)

-

Benzene (or other suitable solvent)

-

Acetyl chloride

Procedure:

-

A solution of this compound (1 mole) in benzene is prepared.

-

The substituted aniline (1 mole) is added to the solution, and the mixture is stirred to form the intermediate 2-phenylglutaramic acid.

-

Acetyl chloride is added, and the mixture is refluxed until the evolution of HCl gas ceases, indicating the completion of the cyclization to the imide.[15]

-

The reaction mixture is cooled, and the solid product is collected and purified by recrystallization.

Note: This is a generalized procedure. Reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for specific substrates.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of downstream products with significant potential for biological activity. The synthesis of N-substituted 2-phenylglutarimides, in particular, offers a promising avenue for the development of novel anticonvulsant and anti-inflammatory agents. This technical guide provides a foundational understanding of the chemistry of this compound and serves as a practical resource for the design and synthesis of new chemical entities for drug discovery and development. Further research into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully explore their therapeutic potential.

References

- 1. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 2. Anticonvulsants: aspects of their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticonvulsant Drug Mechanisms - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticonvulsant activity of 2-benzylglutarimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. TNF α signaling beholds thalidomide saga: a review of mechanistic role of TNF-α signaling under thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arkat-usa.org [arkat-usa.org]

- 11. researchgate.net [researchgate.net]

- 12. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity of Carbonyl Groups in 2-Phenylglutaric Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the reactivity of the two distinct carbonyl groups in 2-phenylglutaric anhydride. A thorough understanding of the regioselectivity of nucleophilic attack on this unsymmetrical anhydride is critical for its effective utilization in organic synthesis, particularly in the development of novel therapeutic agents. This document details the underlying principles governing its reactivity, supported by experimental protocols and quantitative data where available in the scientific literature.

Introduction to the Reactivity of this compound

This compound possesses two electrophilic carbonyl carbons within a five-membered ring. The presence of a phenyl group at the C2 position breaks the symmetry of the parent glutaric anhydride, rendering the two carbonyl groups electronically and sterically non-equivalent. This non-equivalence is the foundation of the regioselective reactions that are central to the synthetic utility of this molecule.

The reactivity of the carbonyl groups is influenced by a combination of steric and electronic factors. The C2 carbonyl is adjacent to the bulky phenyl group, which can sterically hinder the approach of a nucleophile. Electronically, the phenyl group can exert inductive and resonance effects that modulate the electrophilicity of the adjacent carbonyl carbon.

The outcome of a nucleophilic attack on this compound is often governed by the principles of kinetic and thermodynamic control.[1] Under kinetically controlled conditions (typically low temperatures and short reaction times), the reaction favors the product that is formed fastest, which is often the result of attack at the sterically less hindered carbonyl group.[2] Conversely, under thermodynamically controlled conditions (higher temperatures and longer reaction times), the reaction is reversible, and the major product is the more stable one.[1]

Synthesis of this compound

A reliable method for the preparation of this compound is crucial for its application in further synthetic endeavors. A well-established procedure is documented in Organic Syntheses.[2]

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

α-Phenyl-α-carbethoxyglutaronitrile

-

Hydrochloric acid (sp. gr. 1.19)

-

Acetic acid

-

Ether

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Acetic anhydride

Procedure:

-

A mixture of α-phenyl-α-carbethoxyglutaronitrile (0.20 mole), 225 ml of hydrochloric acid, and 50 ml of acetic acid is heated under reflux for 10 hours in a 500-ml flask equipped with a reflux condenser.

-

After cooling, the solution is transferred to a 1-l. separatory funnel and diluted with 300 ml of water.

-

The α-phenylglutaric acid is extracted with five 100-ml portions of a 1:1 ether-ethyl acetate solution. Saturation of the aqueous layer with sodium chloride can facilitate the extraction.

-

The combined organic extracts are washed once with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate.

-

The solvents are removed by distillation from a steam bath.

-

The residue is transferred to a 200-ml flask, and 50 ml of acetic anhydride is added. The solution is heated under gentle reflux for 1 hour.

-

The excess acetic anhydride is removed by distillation at atmospheric pressure.

-

The residue is distilled under reduced pressure (0.5–1 mm) to yield this compound (collected at 178–188 °C). The yield is typically between 82–86%.

Purification: The product can be recrystallized from a hot solution of ethyl acetate by the slow addition of an equal volume of hexane or petroleum ether.

Regioselective Ring-Opening Reactions

The differential reactivity of the two carbonyl groups in this compound allows for regioselective ring-opening by various nucleophiles. This section will discuss the reactions with alcohols and amines, which lead to the formation of monoesters and monoamides, respectively.

Alcoholysis: Formation of Phenylglutaric Acid Monoesters

The reaction of this compound with an alcohol results in the formation of a mixture of two isomeric monoesters. The preferred site of attack is dependent on the reaction conditions.

-

Kinetic Control: At lower temperatures, the nucleophilic attack is expected to occur preferentially at the C5 carbonyl group, which is sterically less hindered by the C2-phenyl group. This leads to the formation of the 5-ester-2-phenylglutaric acid as the major product.

-

Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing for equilibration to the more stable product. The relative stability of the two isomeric monoesters will dictate the final product ratio.

Aminolysis: Formation of Phenylglutaric Acid Monoamides

Similar to alcoholysis, the reaction of this compound with a primary or secondary amine can yield two isomeric monoamides. The regioselectivity is again influenced by steric and electronic factors, and can be manipulated by the reaction conditions.

-

Kinetic Product: Attack at the less hindered C5 carbonyl is anticipated to be faster, yielding the corresponding 5-amido-2-phenylglutaric acid.

-

Thermodynamic Product: The relative stability of the resulting amides will determine the product distribution under thermodynamic control.

Specific quantitative data on the regioselectivity of the aminolysis of this compound is not extensively documented in the literature. Experimental determination of the product distribution is recommended for specific applications.

Intramolecular Friedel-Crafts Acylation: Synthesis of Tetralone Derivatives

The mono-acid chloride or the anhydride itself, derived from 2-phenylglutaric acid, can undergo an intramolecular Friedel-Crafts acylation to form a tetralone derivative. This reaction is a powerful tool for the construction of polycyclic systems, which are common scaffolds in medicinal chemistry.[3][4] The reaction typically proceeds by activation of the carboxylic acid functionality, followed by electrophilic attack of the resulting acylium ion onto the phenyl ring and subsequent cyclization.

The regioselectivity of this intramolecular cyclization is determined by the position of the carbonyl group that is activated.

-

Cyclization of the C5-carbonyl: Activation of the C5-carbonyl (further from the phenyl group) leads to the formation of a six-membered ring, resulting in a tetralone derivative. This is generally the favored pathway in intramolecular Friedel-Crafts reactions.[3]

-

Cyclization of the C2-carbonyl: Activation of the C2-carbonyl (adjacent to the phenyl group) would require the formation of a less favorable spirocyclic intermediate, and is generally not observed.

General Experimental Considerations for Intramolecular Friedel-Crafts Acylation[3][4]

Starting Materials:

-

2-Phenylglutaric acid or this compound

-

A suitable activating agent (e.g., thionyl chloride, oxalyl chloride to form the acid chloride)

-

A Lewis acid catalyst (e.g., AlCl₃, SnCl₄) or a strong protic acid (e.g., polyphosphoric acid).

General Procedure:

-

The 2-phenylglutaric acid is converted to its acid chloride, or the anhydride is used directly.

-

The activated species is dissolved in an appropriate inert solvent (e.g., nitrobenzene, dichloromethane).

-

The Lewis acid is added, often at a reduced temperature, and the reaction mixture is then typically heated to promote cyclization.

-

The reaction is quenched, and the product is isolated and purified.

Detailed experimental protocols and yields are highly substrate- and condition-dependent. Optimization of the reaction conditions is often necessary to achieve high yields of the desired tetralone product.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for the synthesis and reaction of this compound.

Caption: Regioselective ring-opening of this compound.

Caption: General experimental workflow for anhydride reactions.

Caption: Intramolecular Friedel-Crafts acylation pathway.

Summary and Outlook

This compound is a valuable synthetic intermediate with two distinct carbonyl groups that exhibit differential reactivity. The regioselectivity of its ring-opening reactions can be influenced by the choice of nucleophile and reaction conditions, offering a handle to control the formation of specific isomers. The principles of kinetic and thermodynamic control provide a framework for understanding and predicting the outcomes of these reactions. Furthermore, the ability of this compound derivatives to undergo intramolecular Friedel-Crafts acylation makes it a key precursor for the synthesis of tetralone-based structures, which are of significant interest in medicinal chemistry.

While the fundamental reactivity of this compound is understood, a clear opportunity exists for further research to quantify the regioselectivity of its reactions under a broader range of conditions and with a wider variety of nucleophiles. Such studies would provide a valuable dataset for synthetic chemists and contribute to the more efficient and predictable application of this versatile building block in the development of complex molecules and new chemical entities.

References

Technical Guide: Physicochemical Properties of 2-Phenylglutaric Anhydride (CAS 2959-96-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Phenylglutaric Anhydride (CAS No. 2959-96-8). The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key characterization techniques.

Chemical Identity and Structure

| Identifier | Value |

| CAS Number | 2959-96-8[1][2][3] |

| IUPAC Name | 3-phenyloxane-2,6-dione[4] |

| Synonyms | This compound, α-Phenylglutaric anhydride, Dihydro-3-phenyl-2H-pyran-2,6(3H)-dione[5] |

| Molecular Formula | C₁₁H₁₀O₃[1][4] |

| Molecular Weight | 190.19 g/mol [1] |

| SMILES | O=C1CCC(C(=O)O1)c2ccccc2[2] |

| InChI | 1S/C11H10O3/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2[2] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Physical Form | White to off-white crystalline powder/solid.[2] | Sigma-Aldrich[2] |

| Melting Point | 95-99 °C (lit.)[2][5] | Sigma-Aldrich, LookChem[2][5] |

| Boiling Point | 218 °C at 13 mmHg (lit.)[2][5][6] | Sigma-Aldrich, ChemSynthesis, LookChem[2][5][6] |

| Density | 1.175 g/cm³ (rough estimate) | LookChem[5] |

| Solubility | Slightly soluble in Chloroform and Methanol. | ChemicalBook |

| Flash Point | 178.6 °C[5] | LookChem[5] |

| Refractive Index | 1.640 (estimate) | LookChem[5] |

Experimental Protocols

Synthesis and Purification of this compound

A detailed and reliable method for the synthesis of this compound is provided in Organic Syntheses. The procedure involves the hydrolysis of α-phenyl-α-carbethoxyglutaronitrile to α-phenylglutaric acid, followed by cyclization using acetic anhydride.

Experimental Procedure:

-

Hydrolysis: In a 500-mL flask equipped with a reflux condenser, a mixture of 48.4 g (0.20 mole) of α-phenyl-α-carbethoxyglutaronitrile, 225 mL of concentrated hydrochloric acid, and 50 mL of acetic acid is heated under reflux for 10 hours.[7]

-

Extraction: After cooling, the solution is transferred to a 1-L separatory funnel and diluted with 300 mL of water. The resulting α-phenylglutaric acid is extracted with five 100-mL portions of a 1:1 ether-ethyl acetate solution. The combined organic extracts are washed with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate.[7]

-

Anhydride Formation: The solvents are removed by distillation. To the residue in a 200-mL flask, 50 mL of acetic anhydride is added, and the solution is heated under gentle reflux for 1 hour.[7]

-

Purification by Distillation: Excess acetic anhydride is removed by distillation at atmospheric pressure. The crude product is then distilled under reduced pressure (178–188°C at 0.5–1 mm Hg) to yield this compound.[7]

-

Purification by Recrystallization: For a higher purity product, the distilled solid can be recrystallized. The product is dissolved in hot ethyl acetate (2 mL per gram of anhydride), followed by the slow addition of an equal volume of hexane. After cooling and crystallization, an additional volume of hexane is added. The crystalline product is collected by filtration and washed with cold hexane.[7]

Determination of Melting Point

The melting point of this compound is a key parameter for its identification and purity assessment. A standard method for its determination involves the use of a capillary melting point apparatus.

Experimental Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. A capillary tube is sealed at one end, and the powdered sample is introduced to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Measurement: The sample is heated at a steady rate. A preliminary rapid heating can be performed to determine an approximate melting range. For an accurate measurement, the temperature is increased slowly (1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

Determination of Boiling Point

The boiling point of this compound is determined under reduced pressure to prevent decomposition at high temperatures. A common laboratory method utilizes a Thiele tube or a similar apparatus for micro boiling point determination.

Experimental Protocol:

-

Sample Preparation: A small amount of the liquid this compound (if melted) or a solution in a high-boiling inert solvent is placed in a small test tube. A capillary tube, sealed at one end, is placed inverted inside the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with silicone oil).

-

Measurement: The apparatus is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then stopped.

-

Data Recording: The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point at that specific pressure. The pressure should also be recorded.

Applications and Logical Relationships

Phase-Transfer Reagent

This compound is utilized in organic chemistry as a phase-transfer reagent.[1] Phase-transfer catalysis is a technique that facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The catalyst, in this case, this compound or a derivative, transports a reactant from one phase to the other, where the reaction can proceed.

Safety Information

| Hazard Information | Details |

| Hazard Codes | Xi (Irritant)[5] |

| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system and skin) |

| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S37/39 (Wear suitable gloves and eye/face protection)[5] |

| GHS Pictograms | GHS07 (Exclamation mark)[2] |

| GHS Signal Word | Warning[2] |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2] |

| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338[2] |

Storage: Store in a refrigerator under an inert atmosphere.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional safety guidance. Always consult the appropriate SDS and follow established laboratory safety protocols when handling this chemical.

References

- 1. phasetransfer.com [phasetransfer.com]

- 2. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 3. This compound | 2959-96-8 | CAA95996 [biosynth.com]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. scribd.com [scribd.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic Amines Using 2-Phenylglutaric Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in the development of pharmaceuticals and fine chemicals, as individual enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. One of the most established methods for chiral resolution is the formation of diastereomeric salts.[1] This application note provides a detailed, generalized protocol for the chiral resolution of racemic amines utilizing 2-phenylglutaric anhydride as the resolving agent.

The fundamental principle of this method involves the reaction of a racemic amine with an enantiomerically pure chiral acid, in this case, this compound, to form a pair of diastereomeric amides (amic acids). These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1] Subsequent hydrolysis of the separated diastereomers yields the enantiomerically enriched amine and allows for the recovery of the resolving agent.

Principle of Chiral Resolution

The chiral resolution process using this compound can be conceptually divided into three main stages:

-

Diastereomeric Amide Formation: The racemic amine reacts with enantiomerically pure this compound in a suitable solvent. This reaction opens the anhydride ring to form two diastereomeric N-acyl-2-phenylglutaramic acids.

-

Fractional Crystallization: Due to their different physical properties, one of the diastereomeric amic acids will be less soluble in the chosen solvent system and will preferentially crystallize out of the solution. This allows for the separation of the diastereomers by filtration.

-

Hydrolysis and Recovery: The separated, diastereomerically pure amic acid is then hydrolyzed, typically under acidic or basic conditions, to cleave the amide bond. This step liberates the enantiomerically pure amine and the 2-phenylglutaric acid resolving agent, which can potentially be recovered and reused.

Experimental Protocols

Materials:

-

Racemic amine

-

Enantiomerically pure (R)- or (S)-2-Phenylglutaric anhydride

-

Anhydrous solvents (e.g., acetone, ethyl acetate, methanol, ethanol, toluene)

-

Acids for hydrolysis (e.g., hydrochloric acid)

-

Bases for neutralization and amine recovery (e.g., sodium hydroxide)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Protocol 1: Formation of Diastereomeric Amic Acids

-

Dissolve the racemic amine (1.0 equivalent) in a suitable anhydrous solvent. The choice of solvent is critical and may require screening to find optimal conditions for both the reaction and the subsequent crystallization.

-

In a separate flask, dissolve the enantiomerically pure this compound (0.5 to 1.0 equivalent) in the same solvent. Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized product.

-

Slowly add the this compound solution to the amine solution with stirring at room temperature. The reaction is typically exothermic.

-

Stir the reaction mixture at room temperature for a period of 1 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Protocol 2: Fractional Crystallization of Diastereomeric Amic Acids

-

After the reaction is complete, the diastereomeric amic acids may begin to crystallize directly from the reaction mixture. If not, the solution can be concentrated or cooled to induce crystallization.

-

Allow the crystallization to proceed, often at a reduced temperature (e.g., 4 °C or -20 °C), for several hours to overnight to maximize the yield of the less soluble diastereomer.

-

Collect the crystalline solid by filtration and wash it with a small amount of cold solvent.

-

The enantiomeric purity of the crystallized diastereomer can be improved by recrystallization from a suitable solvent.

Protocol 3: Hydrolysis of the Diastereomeric Amic Acid and Recovery of the Chiral Amine

-

Suspend the diastereomerically pure amic acid in an aqueous acid solution (e.g., 2-6 M HCl).

-

Heat the mixture to reflux for several hours to effect the hydrolysis of the amide bond. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature. The 2-phenylglutaric acid may precipitate and can be recovered by filtration.

-

Make the aqueous filtrate basic by the addition of a concentrated base solution (e.g., NaOH) to liberate the free amine.

-

Extract the enantiomerically enriched amine with an organic solvent (e.g., diethyl ether, dichloromethane).

-

Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the resolved amine.

Protocol 4: Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique. Common methods include:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method for separating and quantifying enantiomers.

-

Chiral Gas Chromatography (GC): Suitable for volatile amines. The amine may require derivatization prior to analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Solvating Agent: The addition of a chiral solvating agent can induce chemical shift differences between the signals of the two enantiomers, allowing for their integration and the determination of the e.e.

Data Presentation

The following table template is provided for researchers to summarize their experimental data for the chiral resolution of various racemic amines using this compound.